1-(2-Furyl)-2-pyridin-4-ylethanone

Übersicht

Beschreibung

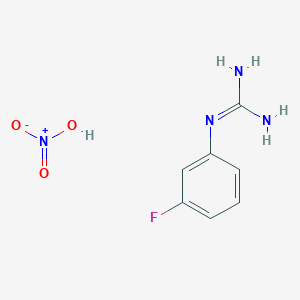

“1-(2-Furyl)-2-pyridin-4-ylethanone” is a compound that contains a furyl group (a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen atom) and a pyridinyl group (a pyridine ring, which is a six-membered aromatic ring with five carbon atoms and one nitrogen atom). The “ethanone” part of the name suggests that there is a ketone functional group (C=O) present in the molecule .

Molecular Structure Analysis

The molecular structure of “this compound” would likely be planar due to the presence of the aromatic rings. The oxygen in the furan ring and the nitrogen in the pyridine ring would contribute to the polarity of the compound .Chemical Reactions Analysis

Again, while specific reactions involving “this compound” are not available, similar compounds can undergo a variety of reactions. For instance, furfural can be transformed into a variety of products through different chemical routes .Wissenschaftliche Forschungsanwendungen

Chemistry and Properties of Pyridine Derivatives

Pyridine derivatives, including compounds related to 1-(2-Furyl)-2-pyridin-4-ylethanone, have been extensively studied for their chemical properties and applications. These compounds exhibit a wide range of chemical behaviors and have been utilized in complex formation, catalysis, and as intermediates in organic synthesis. For instance, the study by Boča et al. (2011) reviews the chemistry and properties of 2,6-bis-(benzimidazol-2-yl)-pyridine and related compounds, highlighting their potential in forming complexes with interesting spectroscopic, magnetic, and biological activities (Boča, Jameson, & Linert, 2011).

Applications in Drug Development

Pyridine derivatives have also found significant applications in drug development, particularly as scaffolds for pharmaceuticals. The versatility of pyridine as a core structure allows for the creation of compounds with diverse biological activities. The synthesis and biological importance of heterocyclic N-oxide derivatives, including pyridine-based compounds, have been reviewed by Li et al. (2019), emphasizing their utility in drug development and organic synthesis (Li et al., 2019).

Catalysis and Material Science

In the realm of catalysis and materials science, pyridine derivatives are valuable for their ability to act as ligands and catalysts. Pignolet et al. (1995) discuss the synthesis and applications of phosphine-stabilized platinum-gold and palladium-gold cluster compounds, showcasing the role of pyridine derivatives in enhancing catalytic activities (Pignolet et al., 1995).

Environmental and Agrochemical Applications

The structural versatility of pyridine derivatives extends to environmental and agrochemical applications, where they serve as key components in pesticides and fungicides. Guan et al. (2016) review the discovery of pyridine-based agrochemicals, emphasizing the role of intermediate derivatization methods in identifying novel compounds (Guan et al., 2016).

Zukünftige Richtungen

Wirkmechanismus

Target of Action

Compounds containing a furan ring, such as nitrofurans, have been known to target proteins like aldose reductase .

Mode of Action

It’s worth noting that similar compounds, such as nitrofurans, interact with their targets and cause changes at the molecular level .

Biochemical Pathways

For instance, nitrofurans have been found to interact with aldose reductase, a key enzyme in the polyol pathway .

Pharmacokinetics

For instance, the compound “{ [5- (5-nitro-2-furyl)-1,3,4-oxadiazol-2-yl]thio}acetic acid” has been found to have certain pharmacokinetic properties .

Result of Action

For instance, YC-1, a compound containing a furyl group, has been found to stimulate platelet-soluble guanylate cyclase and indirectly elevate platelet cyclic guanosine monophosphate (cGMP) levels .

Action Environment

It’s worth noting that environmental mutagens can be trapped as adducts by dna components, which could potentially influence the action of compounds like 1-(2-furyl)-2-pyridin-4-ylethanone .

Biochemische Analyse

Biochemical Properties

It is known that this compound can interact with various enzymes, proteins, and other biomolecules The nature of these interactions is complex and may involve various biochemical reactions

Cellular Effects

Some studies suggest that this compound may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is believed that this compound exerts its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

It is likely that the effects of this compound may change over time, potentially involving issues related to the compound’s stability, degradation, and long-term effects on cellular function

Dosage Effects in Animal Models

It is likely that the effects of this compound may vary with different dosages, potentially involving threshold effects and toxic or adverse effects at high doses

Metabolic Pathways

It is likely that this compound is involved in various metabolic pathways, potentially interacting with various enzymes or cofactors and affecting metabolic flux or metabolite levels

Transport and Distribution

It is likely that this compound interacts with various transporters or binding proteins, potentially affecting its localization or accumulation

Subcellular Localization

It is likely that this compound is localized to specific compartments or organelles within the cell, potentially involving targeting signals or post-translational modifications

Eigenschaften

IUPAC Name |

1-(furan-2-yl)-2-pyridin-4-ylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2/c13-10(11-2-1-7-14-11)8-9-3-5-12-6-4-9/h1-7H,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQSYGQZXBWJMJX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C(=O)CC2=CC=NC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

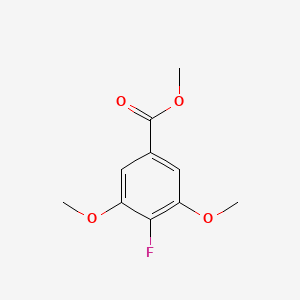

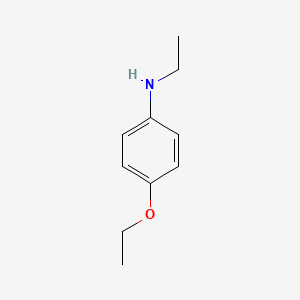

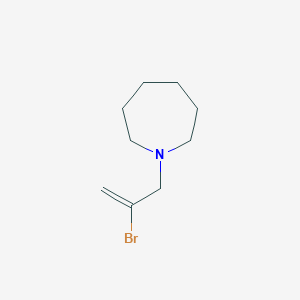

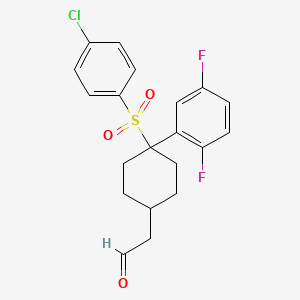

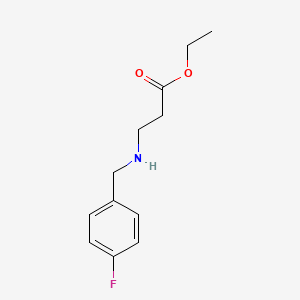

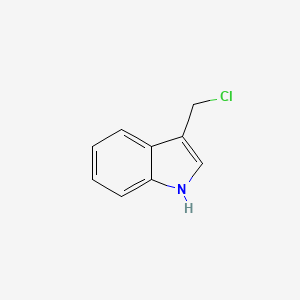

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[2-(3-Chlorophenyl)ethyl]piperidine](/img/structure/B3148710.png)

![1-[2-[(4-Chloro-2-nitrophenyl)amino]benzoyl]-4-methyl-piperazine](/img/structure/B3148731.png)

![1-[4-(3-Bromopropoxy)phenyl]ethanone](/img/structure/B3148748.png)

![tert-Butyl 3-iodo-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate](/img/structure/B3148775.png)

![(6-methoxy-1-methyl-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B3148780.png)